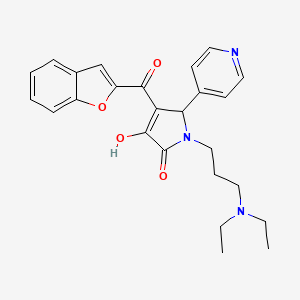

![molecular formula C17H23N5O4 B2549447 Methyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate CAS No. 887875-62-9](/img/structure/B2549447.png)

Methyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

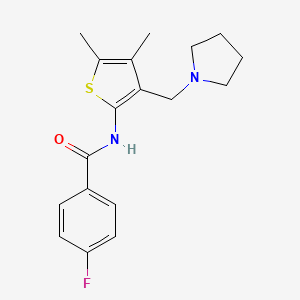

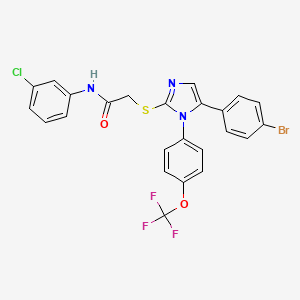

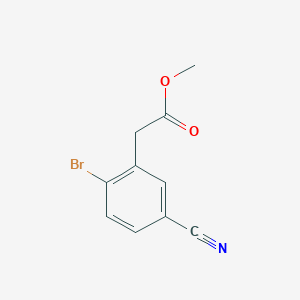

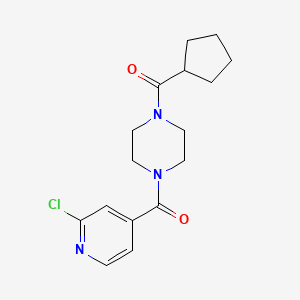

The synthesis of various compounds with potential antioxidant and antimicrobial activities has been a subject of interest in recent research. In one study, a series of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives were synthesized through a multi-step process. This involved the formation of Schiff's bases, followed by reactions with ethyl cyanoacetate, N-methylation, and further reaction with 4-aminoantipyrine to yield the final products . Another research effort focused on the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which were obtained by acetylating 3-oxo-2-(arylhydrazono)butyric acid ethyl ester, followed by treatment with triethylamine and formamide, and finally refluxing with urea and sodium ethoxide .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using spectroscopic and elemental analysis data. In the case of the 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives, quantitative structure–activity relationships (QSAR) and molecular docking studies were conducted. These studies revealed a high correlation between predicted and actual activities based on molecular descriptors and the inhibitory activity measured as antioxidant activity . For the 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, QSAR was interpreted in terms of the correlation of biological activity with molecular refractive index parameters and Hammett substituent constants .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were carefully designed to introduce specific functional groups that are believed to contribute to their biological activities. The Schiff base formation, acetylation, and reactions with various reagents such as ethyl cyanoacetate and 4-aminoantipyrine played crucial roles in constructing the desired molecular frameworks with potential bioactive properties . Similarly, the synthesis of the 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones involved strategic steps like acetylation and treatment with formamide to achieve the target compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their molecular structures and the results of the spectroscopic and elemental analyses. The antioxidant and antimicrobial activities of these compounds were evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay and the diffusion plate method. The studies found that certain compounds exhibited high activity against pathogens like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. The docking studies provided insights into the binding modes and interactions of the most active compounds with target enzymes, comparing favorably with reference antibiotics .

Applications De Recherche Scientifique

Synthesis and Biological Activities

Antimicrobial Applications : Research has demonstrated the synthesis of various compounds, including those with imidazole cores, which have been evaluated for their antimicrobial activities. For example, compounds have been synthesized to explore their activities against a range of susceptible and resistant Gram-positive and Gram-negative bacteria, illustrating the potential of such molecules in addressing antibiotic resistance (Sharma, Sharma, & Rane, 2004).

Catalytic Efficiency in Synthesis : Studies have also focused on the catalytic roles of imidazole derivatives in facilitating chemical reactions. For instance, N-heterocyclic carbenes, including imidazol-2-ylidenes, have shown efficiency as catalysts in transesterification and acylation reactions, highlighting the versatility of imidazole-based compounds in synthetic organic chemistry (Grasa, Kissling, & Nolan, 2002).

Neuroprotective Effects : Research into the neuroprotective effects of related compounds, such as methyl 3,4-dihydroxybenzoate, against oxidative stress-induced damage in neuroblastoma cells, suggests potential therapeutic applications of methylated imidazole derivatives in protecting against cellular damage and apoptosis (Cai et al., 2016).

Green Chemistry Applications : The use of imidazole-based ionic liquids as catalysts for the synthesis of complex organic molecules under green, solvent-free conditions illustrates the role of these compounds in promoting environmentally friendly chemical synthesis. This approach aligns with the principles of green chemistry, emphasizing the reduction of hazardous substances and the efficient use of resources (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).

Propriétés

IUPAC Name |

methyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O4/c1-6-7-8-20-10(2)11(3)22-13-14(18-16(20)22)19(4)17(25)21(15(13)24)9-12(23)26-5/h6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUUUBSITIRJIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-((2-methoxy-5-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2549364.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-acetamide](/img/structure/B2549369.png)

![2-{2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carbonyl}-5-methoxybenzonitrile](/img/structure/B2549374.png)

![N-(3,4-dimethylphenyl)-2-[(2,5-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2549376.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxy-1-naphthamido)benzofuran-2-carboxamide](/img/structure/B2549377.png)